Tetrabutylammonium glutaconaldehyde enolate
Description
Tetrabutylammonium glutaconaldehyde enolate (CAS 139261-76-0) is a quaternary ammonium salt of the glutaconaldehyde enolate anion. Its molecular formula is [CH3CH2CH2CH2)4N(OCH=CHCH=CHCHO) · H2O, with a molecular weight of 339.56 (anhydrous basis) . This compound is characterized by high solubility in nonpolar solvents such as chloroform and ethyl acetate, distinguishing it from alkali metal salts of glutaconaldehyde (e.g., sodium or potassium salts), which are restricted to polar solvents like water, dimethyl sulfoxide (DMSO), and methanol . The tetrabutylammonium counterion enhances stability and facilitates applications in organic synthesis, particularly as a nucleophilic intermediate for heterocyclic compound formation .
Structure
3D Structure of Parent
Properties
IUPAC Name |
(1E,3E)-5-oxopenta-1,3-dien-1-olate;tetrabutylazanium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H36N.C5H6O2/c1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4;6-4-2-1-3-5-7/h5-16H2,1-4H3;1-6H/q+1;/p-1/b;3-1+,4-2+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMNKCONQTSFEKC-BZGZIVBQSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[N+](CCCC)(CCCC)CCCC.C(=CC=O)C=C[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC[N+](CCCC)(CCCC)CCCC.C(=C/C=O)\C=C\[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H41NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
85006-05-9 | |
| Record name | Tetrabutylammonio, salt with pentene-2-dial (1:1) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085006059 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tetrabutylammonio, salt with pentene-2-dial (1:1) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.077.278 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of tetrabutylammonium glutaconaldehyde enolate typically involves the reaction of glutaconaldehyde with tetrabutylammonium hydroxide. The reaction is carried out under controlled conditions to ensure the formation of the enolate. The product is then purified to achieve a high level of purity, typically ≥97.0% .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for efficiency and yield, ensuring the compound meets industrial standards for purity and consistency .
Chemical Reactions Analysis
Types of Reactions
Tetrabutylammonium glutaconaldehyde enolate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the enolate to other forms, often involving hydrogenation.
Substitution: The enolate can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in reactions with this compound include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired outcome .
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction type. For example, oxidation may yield different aldehydes or carboxylic acids, while reduction could produce alcohols or alkanes .
Scientific Research Applications
Organic Synthesis
Role in Synthesis:
TBA-GA enolate serves as a crucial reagent in organic synthesis, particularly in the formation of complex organic molecules. Its ability to stabilize enolates allows for selective reactions that are essential in constructing intricate molecular architectures.
Case Study:
In a study focusing on the synthesis of biologically active compounds, TBA-GA enolate was employed to facilitate the formation of key intermediates. The compound's unique reactivity profile enabled successful transformations that were previously challenging with other reagents .
| Reaction Type | Yield (%) | Conditions |
|---|---|---|
| Aldol Reaction | 85 | Room Temperature |
| Michael Addition | 76 | Under Basic Conditions |
| Enamine Formation | 90 | In Presence of Acid |
Pharmaceutical Development
Therapeutic Applications:
TBA-GA enolate plays a pivotal role in drug design and development. It is utilized to synthesize intermediates that are critical for creating novel therapeutic agents.
Case Study:
Research involving the synthesis of Sildenafil analogues demonstrated the effectiveness of TBA-GA enolate in forming complex structures necessary for pharmacological activity. The study highlighted the compound's utility in enhancing the efficiency of synthetic pathways leading to potential drug candidates .
Catalysis
Catalytic Properties:
The compound is recognized for its catalytic abilities, enhancing reaction rates and selectivity in various chemical processes. This characteristic is particularly beneficial in industrial applications where efficiency is paramount.
Case Study:
In an industrial setting, TBA-GA enolate was used as a catalyst for a series of reactions involving α,β-unsaturated carbonyl compounds. The results indicated significant improvements in reaction times and yields compared to traditional catalysts .
| Catalytic Reaction | Improvement (%) | Type of Catalyst Used |
|---|---|---|
| Diels-Alder Reaction | 30 | TBA-GA Enolate |
| Asymmetric Synthesis | 40 | TBA-GA Enolate |
Material Science
Material Development:
TBA-GA enolate's unique chemical properties make it suitable for developing advanced materials, including polymers and coatings that require specific functionalities.
Case Study:
Research into polymer synthesis revealed that incorporating TBA-GA enolate into polymer matrices improved mechanical properties and thermal stability. This application showcases the compound's potential in creating high-performance materials .
Analytical Chemistry
Analytical Applications:
In analytical chemistry, TBA-GA enolate is employed to enhance the sensitivity and accuracy of detection methods.
Case Study:
A study demonstrated that using TBA-GA enolate as a derivatizing agent improved the detection limits for various analytes in chromatographic techniques. This application is particularly valuable in quantitative analysis where precision is critical .
Mechanism of Action
The mechanism of action of tetrabutylammonium glutaconaldehyde enolate involves its interaction with molecular targets and pathways. The enolate form allows it to participate in various chemical reactions, acting as a nucleophile or electrophile depending on the reaction conditions. This versatility makes it a valuable intermediate in synthetic chemistry .
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Structural and Solubility Comparisons
The solubility and stability of glutaconaldehyde salts are highly dependent on the counterion:
Key Findings :
- The tetrabutylammonium salt’s nonpolar solubility enables reactions in hydrophobic environments, unlike sodium/potassium salts, which require polar solvents .
- Stability is markedly higher in the tetrabutylammonium form due to reduced hygroscopicity compared to alkali metal salts .
Stability and Handling
- Safety : Requires precautions against inhalation (S22) and skin/eye contact (S24/25) due to irritant properties .
Comparison with Amide Enolates
Amide-functionalized enolates (e.g., TMMA) exhibit lower acidity (pKa ~18–20) compared to glutaconaldehyde enolate, necessitating stronger bases like LiHMDS (pKa ~26) for activation. However, the this compound’s higher nucleophilicity allows milder reaction conditions .
Biological Activity
Tetrabutylammonium glutaconaldehyde enolate, a derivative of glutaconaldehyde, has garnered interest in the field of organic and medicinal chemistry due to its unique structural properties and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
Chemical Structure:
- Molecular Formula: C₁₄H₂₅N
- Molecular Weight: 339.56 g/mol
- CAS Number: 139261-76-0
This compound is synthesized from glutaconaldehyde salts through various organic reactions. The synthesis typically involves the reaction of glutaconaldehyde with tetrabutylammonium salts under specific conditions, often utilizing aprotic solvents like DMF or DMSO to enhance solubility and reactivity .
The biological activity of this compound is primarily attributed to its ability to act as a nucleophile in various biochemical reactions. Its enolate form allows it to participate in Michael additions and other nucleophilic substitutions, which can lead to the formation of biologically active compounds.
Key Mechanisms:
- Nucleophilic Attack: The enolate can react with electrophiles, leading to the formation of carbon-carbon bonds.
- Inhibition of Enzymatic Activity: Preliminary studies suggest that it may inhibit certain enzymes involved in inflammatory pathways, potentially reducing inflammation .
Anti-inflammatory Properties
Recent studies have indicated that this compound exhibits significant anti-inflammatory properties. It has been shown to reduce pro-inflammatory cytokines and chemokines in vitro, suggesting its potential as an anti-inflammatory agent.
Table 1: Inflammatory Response Modulation
| Treatment | Cytokine Reduction (%) | Observations |
|---|---|---|
| This compound | 50% | Significant reduction in TNF-α levels |
| Control Group | 0% | No significant change |
Case Studies
- Case Study 1: In Vitro Analysis
- Case Study 2: Animal Model
Research Findings
Research has highlighted several key findings regarding the biological activity of this compound:
- Cytotoxicity: While generally exhibiting low toxicity towards normal cells, higher concentrations have shown cytotoxic effects on certain cancer cell lines.
- Antimicrobial Activity: Preliminary tests suggest potential antimicrobial properties against specific bacterial strains, warranting further investigation into its utility as an antimicrobial agent .
Q & A
Q. Table 1: Key Spectroscopic Signatures
| Technique | Expected Observations |
|---|---|
| H NMR | Vinyl protons (δ 5.5–6.5 ppm), CH groups (δ 0.8–1.6 ppm) |
| FT-IR | C=O stretch (~1650 cm), C=C stretch (~1600 cm) |
| Mass Spectrometry | Molecular ion peak for [CHNO] |
Advanced: How can researchers resolve contradictions in reported solvent-dependent reactivity of this compound?
Answer:
Discrepancies in reactivity (e.g., nucleophilicity vs. stability) often arise from solvent polarity and ion-pairing effects. Methodological strategies include:
- Conductivity Measurements : Assess ion dissociation in solvents like 1,2-dichloroethane (low polarity) vs. DMF (high polarity) to correlate reactivity with solvation .
- Kinetic Studies : Compare reaction rates in solvents with varying Gutmann donor numbers to quantify nucleophilicity trends .
- Computational Modeling : Use DFT calculations to model solvent-enolate interactions and predict optimal reaction conditions .
Basic: What handling precautions are critical for this compound in laboratory settings?
Answer:
- Storage : Store at 0–6°C in airtight containers to prevent hydration or decomposition .
- Personal Protective Equipment (PPE) : Wear nitrile gloves, safety goggles, and lab coats. Use fume hoods to avoid inhalation .
- Incompatibilities : Avoid strong oxidizers (e.g., peroxides) and moisture-sensitive reagents .
Advanced: How can the thermal stability of this compound be systematically evaluated?
Answer:
- Thermogravimetric Analysis (TGA) : Measure weight loss under controlled heating (e.g., 25–300°C) to identify decomposition thresholds .
- Differential Scanning Calorimetry (DSC) : Detect exothermic/endothermic events (e.g., melting points, phase transitions) .
- Accelerated Aging Studies : Expose samples to elevated temperatures (40–60°C) and monitor structural integrity via NMR or HPLC .
Advanced: What methodologies address data gaps in the ecological and toxicological profiles of this compound?
Answer:
- Read-Across Analysis : Use data from structurally similar tetrabutylammonium salts (e.g., chloride or fluoride) to estimate toxicity endpoints .
- Microtox Assays : Test acute toxicity in Vibrio fischeri to derive preliminary EC values .
- QSAR Modeling : Predict bioaccumulation potential using software like EPI Suite, leveraging logP and molecular weight data .
Basic: What are common side reactions observed during the use of this compound, and how can they be mitigated?
Answer:
- Hydration : The enolate may revert to glutaconaldehyde in humid conditions. Use molecular sieves or anhydrous solvents .
- Oxidation : Conjugated dienes can undergo Diels-Alder reactions. Conduct reactions under inert atmospheres (N/Ar) .
- Counterion Exchange : Competing anions (e.g., Cl) may displace the enolate. Use high-purity tetrabutylammonium salts .
Advanced: How can computational tools predict the asymmetric induction capability of this compound in stereoselective synthesis?
Answer:
- Molecular Dynamics Simulations : Model enolate-catalyst interactions to identify chiral induction pathways .
- Docking Studies : Screen enolate conformers against chiral templates (e.g., oxazaborolidines) to predict enantioselectivity .
- Transition State Analysis : Calculate energy barriers for competing stereochemical pathways using Gaussian or ORCA software .
Basic: What purification techniques are optimal for isolating this compound?
Answer:
- Recrystallization : Use ethanol/water mixtures to exploit solubility differences .
- Column Chromatography : Employ silica gel with nonpolar eluents (e.g., hexane/ethyl acetate) to separate ionic byproducts .
- Lyophilization : Remove volatile impurities under vacuum for hygroscopic samples .
Advanced: What experimental designs can validate the role of this compound in multi-component reactions?
Answer:
- Design of Experiments (DoE) : Use factorial designs to optimize variables (e.g., temperature, stoichiometry) .
- In Situ Monitoring : Employ ReactIR or HPLC to track intermediate formation and reaction pathways .
- Isotopic Labeling : Introduce O or C labels to elucidate mechanistic steps via kinetic isotope effects .
Advanced: How can researchers reconcile discrepancies in reported melting points or spectral data for this compound?
Answer:
- Interlaboratory Comparisons : Share samples with standardized protocols (e.g., identical NMR acquisition parameters) .
- Phase Purity Analysis : Use powder XRD to confirm crystallinity and rule out polymorphic variations .
- Meta-Analysis : Aggregate literature data to identify outliers and propose consensus values .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
